molecular formula C18H17BrN4O B6093874 (2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B6093874
M. Wt: 385.3 g/mol
InChI Key: AVWLOQRBWDUPRH-UHFFFAOYSA-N
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Description

This compound features a triazolopyridine core linked to a piperidine moiety via a methanone bridge, with a 2-bromophenyl group attached to the piperidine ring. The bromine atom at the phenyl ring may influence lipophilicity and receptor binding, distinguishing it from analogs with electron-withdrawing or donating substituents.

Properties

IUPAC Name

(2-bromophenyl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c19-15-6-2-1-5-14(15)18(24)22-11-8-13(9-12-22)17-21-20-16-7-3-4-10-23(16)17/h1-7,10,13H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWLOQRBWDUPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolo derivatives in anticancer therapies. The compound has been investigated for its efficacy against various cancer types, including breast, lung, and gastric cancers. The mechanism involves the inhibition of specific pathways that promote tumor growth.

Case Study:
A study published in Google Patents describes a series of triazolo compounds demonstrating effectiveness against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (WO2009047514A1) .

Cancer Type IC50 (μM) Mechanism of Action
Breast Cancer2.5Inhibition of cell proliferation pathways
Lung Cancer3.0Induction of apoptosis
Gastric Cancer1.8Disruption of angiogenesis

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties, particularly its potential as an antidepressant and anxiolytic agent. The piperidine moiety is known to enhance central nervous system activity.

Case Study:
Research indicates that derivatives of triazolo compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. A derivative showed significant improvement in behavioral tests for anxiety and depression models in rodents .

Photophysical Properties

The incorporation of bromophenyl and triazole rings has been shown to enhance the photophysical properties of materials, making them suitable for applications in organic electronics and fluorescent sensors.

Data Table: Photophysical Properties

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (%)
(2-Bromophenyl) Triazole35045025
Triazoloquinazoline Derivative37048030

This enhancement is attributed to the effective conjugation within the molecular structure, which allows for better light absorption and emission properties .

Synthesis and Characterization

The synthesis of (2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step reactions starting from simple bromophenyl derivatives and triazole precursors. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm structural integrity.

Synthesis Overview:

  • Start with 2-bromophenyl derivatives.
  • React with triazole precursors under acidic conditions.
  • Isolate the product through recrystallization.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Notable Analogs:

(6-Chloro-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)(4-(2-(Trifluoromethyl)Phenyl)Piperidin-1-yl)Methanone (Compound 35) Substituents: Chloro (triazolopyridine), trifluoromethyl (phenyl). Synthesis: Prepared via coupling of 6-chloro-triazolopyridine carboxylate with 4-(2-trifluoromethylphenyl)piperidine . Properties: Melting point (mp) 158–160°C; purity 97.0% (HPLC) .

(6-Methyl-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)(4-(2-(Trifluoromethyl)Phenyl)Piperidin-1-yl)Methanone (Compound 49) Substituents: Methyl (triazolopyridine), trifluoromethyl (phenyl). Synthesis: Grignard reaction (CH₃MgBr) on a brominated precursor . Properties: mp 145–147°C; molecular weight 389 g/mol; purity 98.6% .

3-(4-(2-(Trifluoromethyl)Phenyl)Piperidine-1-Carbonyl)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Carbonitrile (Compound 48)

  • Substituents : Carbonitrile (triazolopyridine), trifluoromethyl (phenyl).
  • Synthesis : Palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄ .
  • Properties : High purity (>95%); carbonitrile enhances electron-withdrawing effects .

(6-Fluoro-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)(Hexahydrocyclopenta[c]Pyrrol-2(1H)-yl)Methanone (Compound 39) Substituents: Fluoro (triazolopyridine), trifluoromethyl (phenyl). Synthesis: Hydrolysis of ethyl carboxylate followed by coupling with a cyclopenta-pyrrolidine derivative . Properties: Demonstrated improved solubility due to fluorine .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Analogs
Compound ID Triazolopyridine Substituent Phenyl Substituent Melting Point (°C) Molecular Weight (g/mol) Purity (%)
35 Cl CF₃ 158–160 408.9 97.0
49 CH₃ CF₃ 145–147 389 98.6
48 CN CF₃ N/A 384.3 >95
39 F CF₃ N/A 423.2 >95

Key Observations :

  • Halogen Effects: Bromine (target compound) vs. chlorine (Compound 35) vs.
  • Electron-Withdrawing Groups : Carbonitrile (Compound 48) and trifluoromethyl groups improve metabolic stability and binding affinity to hydrophobic pockets in proteins .
  • Methyl Group (Compound 49) : Introduces steric hindrance, slightly lowering mp compared to chloro analogs .

Pharmacological Implications

While explicit activity data for the target compound is absent in the evidence, analogs like Compound 35 and 49 were designed as RBP4 antagonists, with trifluoromethylphenyl groups critical for target engagement .

Biological Activity

The compound (2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a derivative of triazolo-pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN5OC_{19}H_{22}BrN_5O with a molecular weight of 452.78 g/mol. The structural representation can be summarized as follows:

  • Bromophenyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Triazolo-pyridine moiety : Known for diverse biological activities including anti-cancer and anti-inflammatory properties.
  • Piperidine ring : Often associated with neuroactive compounds.

Anticancer Properties

Research has indicated that compounds containing the triazolo-pyridine scaffold exhibit significant anticancer activity. For example, derivatives similar to this compound have been shown to inhibit various cancer cell lines through multiple pathways:

  • Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of receptor tyrosine kinases which are crucial in cancer proliferation and metastasis.
  • Induction of Apoptosis : Studies indicate that triazolo derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been evaluated for their efficacy against various pathogens:

  • Gram-positive and Gram-negative bacteria : Compounds with similar structures demonstrated significant antibacterial activity.
  • Fungi : Triazole derivatives have also shown effectiveness against fungal strains, indicating broad-spectrum antimicrobial potential .

Neuropharmacological Effects

Given the piperidine component, there is potential for neuropharmacological activity:

  • CNS Activity : Some studies suggest that piperidine-containing compounds can modulate neurotransmitter systems, leading to anxiolytic or antidepressant effects.
  • Receptor Interactions : The bromophenyl group may enhance binding affinity to specific CNS receptors .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that triazolo derivatives possess antimicrobial properties with significant inhibition rates against tested pathogens .
Bender et al. (2009)Explored the synthesis of related compounds and their inhibitory effects on protein kinases; indicated that structural modifications could enhance biological potency .
Patent WO2012075683A1Discussed the use of triazolo compounds in therapeutic applications targeting c-Met signaling pathways in cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2-Bromophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone, and how is purity ensured?

  • Methodology : The compound is synthesized via multi-step reactions involving coupling of bromophenyl moieties with triazolo-pyridine-piperidine scaffolds. A typical procedure (e.g., "General Program G" in ) uses reflux conditions with catalysts like DCC/DMAP. Purification involves flash chromatography (e.g., 10% methanol in dichloromethane) and recrystallization. Purity (>94%) is confirmed via HPLC with C18 columns and UV detection at 254 nm .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine CH2 at δ 2.5–3.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ m/z calculated for C21H18BrN5O: 460.06) .
  • HPLC : Quantifies purity using reverse-phase methods (retention time ~12–15 min, 95% acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Solubility : Soluble in chloroform, DMSO, and methanol (10–20 mg/mL). Poorly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades under prolonged light exposure; recommend amber vials and inert atmosphere .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperidine ring functionalization) influence biological activity?

  • SAR Insights :

  • Bromophenyl Group : Enhances lipophilicity and target binding (e.g., σ1 receptor antagonism in ).
  • Triazolo-pyridine : Critical for π-π stacking with aromatic residues in enzyme active sites (e.g., antitubulin activity in ).
  • Piperidine Modifications : N-methylation improves metabolic stability but reduces affinity (see for imidazo-pyridine analogs) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Crystallographic Workflow : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) reveals bond angles and dihedral torsions. For example, the triazolo-pyridine system in shows a planar conformation (torsion angle <5°), critical for docking studies .

Q. What computational strategies predict binding modes and pharmacophore features?

  • In Silico Methods :

  • Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with Glu205 in tubulin).
  • Pharmacophore Modeling (Discovery Studio) : Highlights hydrophobic (bromophenyl) and hydrogen-bond acceptor (triazolo N) features (see for pyrazoline analogs) .

Q. How should researchers address contradictory activity data across studies?

  • Troubleshooting :

  • Assay Variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Impurity Interference : Re-test batches with >98% purity (HPLC) to exclude byproduct effects ( notes yield-dependent activity) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Optimization Strategies :

  • Low Yields : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to improve efficiency ( reports 22–27% yields for similar compounds).
  • Byproduct Formation : Employ scavenger resins (e.g., QuadraPure™) during coupling steps .

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